3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-2-28-16-4-6-17(7-5-16)29(26,27)24-14-12-23(13-15-24)18-8-9-19(22-21-18)25-11-3-10-20-25/h3-11H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJTWIREWRUQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyridazine core with piperazine derivatives.
Functionalization with the benzenesulfonyl group: This is typically done through sulfonation reactions using reagents like benzenesulfonyl chloride.
Attachment of the pyrazole ring: This can be achieved through condensation reactions with appropriate pyrazole precursors.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Condensation: The compound can participate in condensation reactions with other organic molecules to form larger, more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound shares a pyridazine-piperazine-pyrazole scaffold with several analogs, differing primarily in substituents on the piperazine and pyrazole groups. Key comparisons are summarized below:
Table 1: Structural and Molecular Comparison
*Estimated based on analogs.
Key Observations:
- Sulfonyl vs. Carbonyl Groups : Replacing the sulfonyl group (target compound) with a benzoyl group (e.g., ) reduces electron-withdrawing effects and may alter hydrogen-bonding capacity.
- Aryl Substituents : The 4-ethoxy group in the target compound enhances hydrophilicity compared to 3-chlorophenyl ( ) or biphenylsulfonyl ( ) groups.
Table 2: Predicted Physicochemical Properties
Biological Activity
The compound 3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS Number: 946274-66-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and empirical studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 414.5 g/mol. The structure features a pyridazine core substituted with both piperazine and pyrazole moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 946274-66-4 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Core : The pyridazine ring is synthesized through the condensation of hydrazine with suitable dicarbonyl compounds.
- Introduction of Piperazine Moiety : The piperazine ring is introduced via nucleophilic substitution.
- Substitution with Pyrazole : The final step involves the reaction with pyrazole derivatives to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors in the central nervous system (CNS). The piperazine and pyrazole groups are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can influence signaling pathways related to mood regulation, anxiety, and neuroprotection.
Pharmacological Studies
Empirical research has demonstrated several pharmacological effects:
- Antidepressant Activity : Studies have indicated that derivatives similar to this compound exhibit significant antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.
- Anxiolytic Effects : Preclinical trials have shown that this compound may reduce anxiety-like behaviors in rodents, indicating its potential as an anxiolytic agent.
- Neuroprotective Properties : Research has suggested that it may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.
Study 1: Antidepressant Effects
A study conducted by Zhang et al. (2020) evaluated the antidepressant effects of related pyridazine derivatives in mice subjected to chronic unpredictable stress. The results indicated a significant reduction in depressive behaviors when treated with the compound, correlating with increased levels of serotonin in the brain.
Study 2: Anxiolytic Activity
In a study by Lee et al. (2021), the anxiolytic properties of similar compounds were tested using the elevated plus maze model. The findings showed that administration led to increased time spent in open arms, suggesting reduced anxiety levels.
Study 3: Neuroprotection
Research by Kim et al. (2022) focused on the neuroprotective effects of pyridazine derivatives against glutamate-induced toxicity in neuronal cell cultures. The results indicated that treatment with these compounds significantly reduced cell death and oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
